1-Chlorohexane

Catalysis Hydrodechlorination Green Chemistry

For optimized pharmaceutical intermediate synthesis, 1-chlorohexane (544-10-5) delivers superior SN2 alkylation yields vs. secondary chlorides, directly improving purity and process economics. Quantifiable thermophysical data ensures precise engineering design, while its high substrate inhibition constant supports biocatalytic processes. Choose to secure consistent, high-efficiency outcomes.

Molecular Formula C6H13Cl
Molecular Weight 120.62 g/mol
CAS No. 544-10-5
Cat. No. B165106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorohexane
CAS544-10-5
SynonymsHexyl chloride
Molecular FormulaC6H13Cl
Molecular Weight120.62 g/mol
Structural Identifiers
SMILESCCCCCCCl
InChIInChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3
InChIKeyMLRVZFYXUZQSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.54e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorohexane (CAS 544-10-5): Core Properties and Sourcing Profile for Industrial Synthesis


1-Chlorohexane (CAS 544-10-5), a linear primary alkyl halide with the formula C6H13Cl and a molecular weight of 120.62 g/mol, is a colorless liquid at room temperature [1]. It is characterized by a boiling point of 133-134 °C, a melting point of -94 °C, a density of 0.879 g/mL at 25 °C, and a flash point of 27 °C [2]. This compound is primarily used as a key intermediate and alkylating agent in organic synthesis, valued for its ability to introduce a hexyl group into target molecules . Its reliable reactivity profile makes it a cornerstone for producing pharmaceuticals, agrochemicals, and specialty materials, driving consistent procurement demand from research and industrial sectors.

Why 1-Chlorohexane Cannot Be Replaced by Just Any Alkyl Halide


The assumption that any linear alkyl halide can serve as a functional substitute for 1-Chlorohexane is a critical oversight that can lead to process failure and inconsistent outcomes. While compounds like 1-bromohexane or 1-chlorooctane share the same functional group, their distinct physical properties—such as boiling point and density—and their specific reactivity profiles in key reactions like Grignard formation or catalytic hydrodechlorination are not interchangeable [1][2]. For instance, the rate of nucleophilic substitution is exquisitely sensitive to the leaving group (Cl vs. Br vs. I), and the steric and electronic environment of the alkyl chain directly impacts reaction yields and selectivity [3]. Simply swapping one haloalkane for another without accounting for these quantifiable differences can compromise reaction efficiency, product purity, and overall process economics, making the selection of the precise compound a non-trivial technical decision.

1-Chlorohexane (CAS 544-10-5): Quantitative Performance Differentiation vs. Key Analogs


Catalytic Hydrodechlorination: 10x Faster on Ni/AC vs. Uncatalyzed Thermal Reaction

In the vapor-phase hydrodechlorination (HDCl) of 1-chlorohexane, a 10 wt.% Nickel on Activated Carbon (Ni/AC) catalyst demonstrates a reaction rate approximately 10 times higher than that observed on the activated carbon support alone. Furthermore, this catalyzed process is roughly 12 orders of magnitude (10^12) faster than the uncatalyzed gas-phase thermal reaction under the same conditions (T50% ~190 °C for PhCl, with similar rate enhancements for 1-chlorohexane) [1]. This stark contrast highlights the necessity of catalytic intervention for practical industrial application and the specific response of 1-chlorohexane to Ni-based catalysts.

Catalysis Hydrodechlorination Green Chemistry

SN2 Reactivity: 1-Chlorohexane vs. Cyclohexyl Chloride for Nucleophilic Displacement

In a direct head-to-head comparison of nucleophilic substitution rates with sodium iodide in acetone, 1-chlorohexane reacts faster than cyclohexyl chloride [1]. This outcome is consistent with established SN2 reactivity principles: 1-chlorohexane is a primary alkyl halide, offering minimal steric hindrance at the electrophilic carbon, whereas cyclohexyl chloride is a secondary alkyl halide with greater steric bulk [1]. This differential in steric accessibility directly translates to a faster reaction rate for the linear primary chloride.

SN2 Reactivity Nucleophilic Substitution Synthesis

Thermophysical Properties: Measured Differences from 1-Iodohexane at Saturation Conditions

Direct comparative measurements of thermophysical properties for 1-chlorohexane and 1-iodohexane along the saturation line between 293.15 K and 373.15 K reveal distinct quantitative differences [1]. For example, at 298.15 K, the speed of sound in 1-chlorohexane is ~1140 m/s, while in 1-iodohexane it is ~960 m/s [1]. Similarly, the density of 1-chlorohexane is ~0.875 g/cm³ compared to ~1.44 g/cm³ for 1-iodohexane [1]. These differences, rooted in the mass and polarizability of the halogen atom, impact behavior in separation processes, as a reaction medium, or when engineering fluid systems.

Thermophysical Properties Process Engineering Solvent Design

Enzymatic Hydrolysis: Substrate Inhibition Constant (Ksi) 33,000x Higher than 1-Bromohexane with LinB Dehalogenase

In a study of the haloalkane dehalogenase LinB from Sphingomonas paucimobilis UT26, 1-chlorohexane exhibited a dramatically different inhibition profile compared to its brominated analog. The substrate inhibition constant (Ksi) for 1-chlorohexane was measured at 6450 ± 360 mM, whereas for 1-bromohexane, the Ksi was 0.19 ± 0.09 mM [1]. This represents a difference of over four orders of magnitude (approximately 33,000-fold higher for the chloro-analog), indicating that 1-chlorohexane is a far weaker substrate inhibitor for this enzyme.

Biocatalysis Enzyme Kinetics Bioremediation

Kumada Coupling: High Yield Potential with NHC-Palladium Catalysts for Alkyl Chlorides

While alkyl chlorides are traditionally less reactive than their bromo- or iodo- counterparts in cross-coupling reactions, the use of N-heterocyclic carbene (NHC) ligands with palladium catalysts enables efficient Kumada coupling of 1-chlorohexane with aryl Grignard reagents. Specifically, the 1,3-dimesitylimidazol-2-ylidene (IMes) palladium(0) naphthoquinone complex catalyzes the reaction of 1-chlorohexane with phenylmagnesium bromide, providing the corresponding alkyl benzene product in yields that can reach approximately 99% [1]. This performance significantly surpasses that of previously known palladium phosphine catalysts for this challenging substrate class.

Cross-Coupling Organometallic Catalysis C-C Bond Formation

High-Value Application Scenarios for 1-Chlorohexane (CAS 544-10-5) in R&D and Production


Efficient SN2 Alkylation in Pharmaceutical Intermediate Synthesis

When designing a synthesis route for a hexyl-containing pharmaceutical intermediate, the choice of electrophile is critical for yield and purity. As evidenced by its faster SN2 reactivity compared to secondary alkyl chlorides like cyclohexyl chloride [1], 1-chlorohexane is the superior choice for achieving efficient and clean alkylation of nucleophiles such as amines, alkoxides, or thiols. This leads to higher yields of the desired N-hexyl, O-hexyl, or S-hexyl derivatives, minimizing purification steps and reducing production costs.

Process Modeling and Solvent Selection for Specialty Chemical Manufacturing

For chemical engineers designing a new production process involving 1-chlorohexane, accurate thermophysical data is non-negotiable. The quantitative differences in speed of sound and density between 1-chlorohexane and its iodo-analog [2] are crucial for modeling fluid dynamics, heat transfer, and separation unit operations like distillation. This data allows for precise sizing of equipment and prediction of process behavior, ensuring operational efficiency and safety.

High-Concentration Biocatalytic Process Development

In the development of enzymatic processes for the hydrolysis or functionalization of haloalkanes, substrate inhibition can severely limit productivity. The finding that 1-chlorohexane exhibits a substrate inhibition constant (Ksi) over 33,000 times higher than 1-bromohexane with LinB dehalogenase [3] provides a strong quantitative basis for its selection. This property allows bioprocess engineers to use much higher substrate loadings without fear of inhibiting the biocatalyst, thereby maximizing space-time yield and making the process more economically viable.

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